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This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers, scientists, and drug development professionals working with

crosslinked peptides.

Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low identification rates of crosslinked peptides?

A1: The low identification rate of crosslinked peptides in complex samples is a common

challenge stemming from several factors:

Low Abundance: Crosslinked peptides are often present in very low stoichiometry compared

to linear, unmodified peptides, which can make up over 99% of the total peptide content.[1]

[2][3][4] This makes their detection by mass spectrometry challenging.

Sample Complexity: In complex samples like cell lysates, the vast number of different

proteins and peptides creates a high background, further masking the low-abundance

crosslinked species.[1][5]

Inefficient Crosslinking: The crosslinking reaction itself may be incomplete, or the crosslinker

may react with water, leading to "dead-end" modifications instead of forming a link between

two peptides.[4]
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Complex Fragmentation Spectra: The fragmentation of a crosslinked peptide pair in the

mass spectrometer results in a complex MS/MS spectrum containing fragment ions from

both peptides, making interpretation and database searching more difficult than for linear

peptides.[1][6]

Ionization Suppression: The high abundance of linear peptides can suppress the ionization

of low-abundance crosslinked peptides in the mass spectrometer's ion source.[7]

Q2: How can I enrich my sample for crosslinked peptides?

A2: Enrichment strategies are crucial for increasing the identification rate of crosslinked

peptides.[2][4][5][8] The most common methods are:

Size Exclusion Chromatography (SEC): This technique separates peptides based on their

size. Since crosslinked peptides are larger than most linear peptides, they elute in earlier

fractions.[2][5]

Strong Cation Exchange (SCX) Chromatography: This method separates peptides based on

their charge. Crosslinked peptides typically have a higher charge state (at least +4 at low pH)

than linear peptides, allowing for their separation.[2][5]

Affinity Purification: This approach utilizes crosslinkers that contain an affinity tag, such as

biotin. After crosslinking and digestion, the tagged peptides can be specifically captured and

enriched.[8]

Q3: What is the False Discovery Rate (FDR) and why is it important in crosslinking studies?

A3: The False Discovery Rate (FDR) is a statistical measure used to estimate the proportion of

incorrect identifications among a set of results. In crosslinking mass spectrometry, the large

and complex search space increases the likelihood of random, incorrect matches between

spectra and peptide pairs.[7] Controlling the FDR is critical to ensure the reliability of the

identified protein-protein interactions and to avoid drawing false biological conclusions.[6]

Specialized software tools like xProphet are designed to estimate the FDR for crosslinked

peptide identifications.

Q4: Should I use a cleavable or non-cleavable crosslinker?
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A4: The choice between a cleavable and non-cleavable crosslinker depends on your

experimental goals and the available instrumentation.

Non-cleavable crosslinkers are simpler in structure and the data analysis is more

straightforward.

MS-cleavable crosslinkers (e.g., DSSO, DSBU) contain a bond that can be fragmented in the

mass spectrometer.[1] This allows for the separate fragmentation of the two linked peptides

in subsequent MSn stages, leading to simpler spectra that are easier to identify. This can be

particularly advantageous for complex samples.[2]

Troubleshooting Guides
General Experimental Issues
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Problem Possible Cause(s) Recommended Solution(s)

Low number of identified

crosslinks

- Low crosslinking efficiency.-

Insufficient enrichment.-

Suboptimal MS acquisition

parameters.- Inappropriate

data analysis settings.

- Optimize crosslinker

concentration and reaction

time.- Employ an enrichment

strategy (SEC or SCX).[2][5]-

Use an MS method optimized

for crosslinked peptides (e.g.,

"stepped HCD").- Use

specialized software for

crosslink identification and

adjust scoring thresholds.

High number of "dead-end"

modifications

- Hydrolysis of the crosslinker

due to excessive water in the

reaction.- High concentration

of primary amines in the buffer

(e.g., Tris).

- Use a fresh, high-quality

crosslinker.- Perform the

reaction in an amine-free

buffer like HEPES or PBS.

Poor fragmentation of one or

both peptides

- Unequal charge distribution

between the two peptides.-

The fragmentation energy is

not optimal for both peptides.

- Use a cleavable crosslinker

to allow for separate

fragmentation of each peptide.

[1]- Optimize the collision

energy (stepped HCD can be

beneficial).

High False Discovery Rate

(FDR)

- Inappropriate scoring

thresholds.- The search

database is too large or

contains many redundant

entries.- Standard FDR

calculation methods for linear

peptides are being used.

- Use a target-decoy database

search strategy.[6]- Employ

specialized software with

appropriate FDR estimation for

crosslinked peptides (e.g.,

xProphet).- Manually inspect a

subset of the identified spectra

to validate the quality of the

matches.

Software-Specific Troubleshooting: XlinkX in Proteome
Discoverer
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Problem Possible Cause(s) Recommended Solution(s)

"No decoy search was

performed" error in Peptide

Validator

The decoy database was not

correctly configured in the

processing workflow.

Ensure that a decoy search is

enabled in the SEQUEST HT

or other search engine node.

The database file should

contain both target and decoy

sequences.

"Cannot validate proteins for

group... because at least one

search node has no decoy

PSMs" error in Protein FDR

Validator

Similar to the above, the decoy

search was not properly

executed, resulting in no decoy

peptide-spectrum matches

(PSMs).

Verify the decoy database

setup and ensure the search

parameters are not too

stringent, preventing any

decoy hits.

Crosslink Sequence is empty

in some results

This was a known issue in

older versions of Proteome

Discoverer.

Ensure you are using the latest

version of Proteome

Discoverer and the XlinkX

node. If the problem persists,

contact Thermo Fisher

Scientific support.[9]

Slow processing times for

large datasets

The computational complexity

of searching for crosslinked

peptides is high.

- Use a smaller, more targeted

FASTA database if possible.-

For cleavable crosslinkers, the

XlinkX algorithm is designed to

be more efficient than a brute-

force search of all peptide

combinations.[10]- Utilize a

high-performance computer

with sufficient RAM.

Difficulty in visualizing results

The standard Proteome

Discoverer views may not be

optimal for interpreting

crosslinking data.

Export the results to

specialized visualization tools

like xiNET, PyMOL, or

ChimeraX, which are

supported by XlinkX.[10][11]
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Data Presentation
Table 1: Comparison of a selection of software for
crosslinked peptide identification
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Software Key Features
Cleavable
Crosslinker
Support

FDR
Estimation

Reference

XlinkX (in

Proteome

Discoverer)

Integrated into

the Thermo

Fisher Scientific

Proteome

Discoverer

platform.

Supports various

crosslinkers.

Yes Yes [2][12]

StavroX & MeroX

Standalone tools.

StavroX for

general

crosslinks,

MeroX for

cleavable

crosslinkers.

Yes (MeroX) Yes

xQuest/xProphet

Utilizes

isotopically

labeled

crosslinkers and

a target-decoy

strategy for FDR

control.

Yes Yes [13]

pLink

Supports various

types of

crosslinkers and

has a user-

friendly interface.

Yes Yes
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Kojak

An open-source

tool that is part of

the Trans-

Proteomic

Pipeline.

Yes Yes

MS Annika

A recently

developed tool

with a focus on

speed and

accuracy.

Yes Yes

Table 2: Impact of Enrichment Strategies on the
Identification of Crosslinked Peptides
The following table summarizes the typical increase in the number of identified unique

crosslinked peptides when using enrichment strategies compared to analyzing the

unfractionated sample. The exact numbers can vary depending on the sample complexity,

crosslinker used, and LC-MS instrumentation.
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Enrichment Method
Typical Increase in Unique
Crosslink Identifications

Reference

Size Exclusion

Chromatography (SEC)
10% - 30% [2]

Strong Cation Exchange (SCX)

Similar number of

identifications as SEC, often

with fewer fractions.

[2]

Affinity Purification (with

tagged crosslinker)

Significant enrichment, with

reports of up to 50% recovery

of crosslinked peptides in

complex mixtures.

[3][8]

SEC followed by high-pH

reverse-phase (HpHt)

fractionation

Substantial improvement over

single-dimension enrichment,

yielding a greater depth of PPI

mapping.

[14]

Experimental Protocols
Protocol 1: In-vivo Crosslinking with Formaldehyde
This protocol is adapted for capturing protein interactions within living cells.

Materials:

Cultured cells

Phosphate-Buffered Saline (PBS)

Formaldehyde (e.g., 16% stock solution)

Quenching solution: 1.25 M Glycine in PBS

Lysis buffer

Procedure:
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Cell Preparation: Wash the cultured cells with PBS to remove media components.

Crosslinking:

Add freshly prepared 1% formaldehyde in PBS to the cells.

Incubate for 10 minutes at room temperature with gentle agitation.

Quenching:

To stop the crosslinking reaction, add the quenching solution to a final concentration of

125 mM glycine.

Incubate for 5 minutes at room temperature with gentle agitation.

Washing: Wash the cells three times with cold PBS.

Cell Lysis: Proceed with cell lysis using a suitable buffer for your downstream application

(e.g., immunoprecipitation followed by mass spectrometry).

Protocol 2: Strong Cation Exchange (SCX) Fractionation
of Crosslinked Peptides
This protocol describes a general procedure for enriching crosslinked peptides using SCX.

Materials:

Digested peptide sample

SCX column or StageTip

Buffer A: 0.05% Formic Acid in 20% Acetonitrile

Buffer B: 0.5 M NaCl in 20% Acetonitrile, 0.05% Formic Acid

Desalting column (e.g., C18)

Procedure:
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Sample Preparation: Reconstitute the dried peptide digest in Buffer A.

Column Equilibration: Equilibrate the SCX column with Buffer A.

Sample Loading: Load the peptide sample onto the equilibrated SCX column.

Fractionation: Elute the peptides using a step gradient of increasing salt concentration

(Buffer B). A common approach is a two-step gradient, for example:

Fraction 1: Elute with 100 mM NaCl in Buffer A.

Fraction 2: Elute with 500 mM NaCl in Buffer A.

Collect the eluates as separate fractions.

Desalting: Desalt each fraction using a C18 desalting column to remove the high salt

concentration before LC-MS analysis.

Analysis: Analyze the desalted fractions by LC-MS/MS.

Visualizations
Experimental Workflow for Crosslinked Peptide
Identification
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Sample Preparation

Enrichment (Optional but Recommended)

Analysis
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Click to download full resolution via product page

Caption: A general experimental workflow for the identification of crosslinked peptides.
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Logical Relationship of Troubleshooting Low
Identification Rates

Potential Causes Solutions

Low Identification of
Crosslinked Peptides

Low Abundance

Complex Spectra

Inefficient Crosslinking

Insufficient Enrichment Implement Enrichment
(SEC/SCX)

Use Cleavable Crosslinker

Use Specialized Software

Optimize Reaction Conditions

Click to download full resolution via product page

Caption: A logical diagram illustrating the causes and solutions for low identification rates of

crosslinked peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b2730870?utm_src=pdf-body-img
https://www.benchchem.com/product/b2730870?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2730870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC
[pmc.ncbi.nlm.nih.gov]

2. documents.thermofisher.com [documents.thermofisher.com]

3. lcms.labrulez.com [lcms.labrulez.com]

4. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of
proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. pubs.acs.org [pubs.acs.org]

7. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology:
Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]

8. Identification of Crosslinked Peptides after Click-based Enrichment Using Sequential CID
and ETD Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

9. Technical documentation [docs.thermofisher.com]

10. Technical documentation [docs.thermofisher.com]

11. pragolab.cz [pragolab.cz]

12. Hecklab.com | XlinkX for Proteome Discoverer [hecklab.com]

13. Identification of cross-linked peptides from large sequence databases - PMC
[pmc.ncbi.nlm.nih.gov]

14. Two-Dimensional Fractionation Method for Proteome-Wide Cross-Linking Mass
Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Improving Identification of
Crosslinked Peptides in Complex Samples]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2730870#improving-identification-of-crosslinked-
peptides-in-complex-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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